molecular formula C9H10O2 B160031 2-Allylbenzene-1,3-diol CAS No. 1746-89-0

2-Allylbenzene-1,3-diol

Cat. No. B160031
CAS RN: 1746-89-0
M. Wt: 150.17 g/mol
InChI Key: SGWNPHJYVLYFGL-UHFFFAOYSA-N
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Description

2-Allylbenzene-1,3-diol, also known as 2-allylresorcinol, is a heterocyclic organic compound with the molecular formula C9H10O2 and a molecular weight of 150.17 . It is used for experimental and research purposes .


Molecular Structure Analysis

The molecular structure of 2-Allylbenzene-1,3-diol consists of a benzene ring with two hydroxyl groups (OH) at positions 1 and 3, and an allyl group (C3H5) at position 2 . The InChI key is SGWNPHJYVLYFGL-UHFFFAOYSA-N .

Scientific Research Applications

Gas Chromatography and Mass Spectral Analysis

  • Synthesis Analysis : The synthesis of methamphetamine from allylbenzene, involving treatment with HBr and amination, has been investigated using gas chromatography-mass spectrometry (Noggle, Clark, & Deruiter, 1995).

Thermodynamic Stability

  • Stability Assessment : A study evaluated the thermodynamic stabilities of 2-propenylbenzene (allylbenzene) and its isomers over a temperature range of 50–170°C using chemical equilibration (Taskinen & Lindholm, 1994).

Cross-Coupling Reactions

Biotransformation

  • Epoxide-Diol Pathway : The epoxidation of allylbenzene and its analogs, leading to the formation of dihydrodiols, was investigated in rats and in vitro using hepatic microsomal preparations and liver cell cultures (Delaforge, Janiaud, Levi, & Morizot, 1980).

Infrared Spectroscopy Study

  • Adsorption on Zinc Oxide : A study using infrared spectroscopy examined the adsorption of allylbenzene on zinc oxide, revealing dissociative chemisorption and the formation of an adsorbed phenylallyl species (Nguyen & Sheppard, 1981).

Stille Reaction

Hydrolysis Studies

  • Enzymatic Conversion : The enzymatic conversion of 2',3'-allylic epoxide derivatives to dihydrodiols by cytosolic and microsomal epoxide hydrolases was examined, highlighting the rapid hydrolysis of these epoxides (Luo, Qato, & Guenthner, 1992).

Benzylation Reaction

  • Formation of Butene Derivatives : When treated with sodium amide and benzyl chloride, allylbenzene produced 3,4-diphenyl-1-butene and 3-benzyl-1-butene (Ando & Tokura, 1958).

Synthesis of Polysiloxanes

Electrochemical Oxidation

  • Oxidation in Methanol : Electrochemical oxidation of allylbenzene in methanol using different electrolytes resulted in the formation of specific compounds depending on the conditions (Elinson, Makhova, & Nikishin, 1987).

Dehydration to Allylic Alcohols

properties

IUPAC Name

2-prop-2-enylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-2-4-7-8(10)5-3-6-9(7)11/h2-3,5-6,10-11H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWNPHJYVLYFGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C=CC=C1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90511771
Record name 2-(Prop-2-en-1-yl)benzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Allylbenzene-1,3-diol

CAS RN

1746-89-0
Record name 2-(Prop-2-en-1-yl)benzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
B List, N Tsuji - Synfacts, 2017 - thieme-connect.com
Significance: The Garg, Houk, and Tang groups found that PhnH, an enzyme belonging to a superfamily of proteins with a domain of unknown function (DUF 3237), catalyzes the …
Number of citations: 0 www.thieme-connect.com
SC Pelly, S Govender, MA Fernandes… - The Journal of …, 2007 - ACS Publications
The first enantioselective synthesis of the 2-isopropenyl-2,3-dihydrobenzofuran skeleton of tremetone and hydroxytremetone from (E)-4-(2-hydroxyphenyl)-2-methyl-2-butenyl methyl …
Number of citations: 69 pubs.acs.org
SC Pelly - 2007 - core.ac.uk
The carbazole and 2-isopropenyl-2, 3-dihydrobenzofuran structures are widely found in many naturally occurring compounds. For example, the naturally occurring anti-cancer …
Number of citations: 3 core.ac.uk
KH Georgiou - 2011 - wiredspace.wits.ac.za
The 2-isopropenyl-2, 3-dihydrobenzofuran moiety is found in many naturally occurring compounds including rotenone, a complex pentacyclic molecule isolated from several …
Number of citations: 3 wiredspace.wits.ac.za

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